molecular formula C10H14OS B2685460 2,6-Dimethylphenylthioethanol CAS No. 65320-76-5

2,6-Dimethylphenylthioethanol

Cat. No. B2685460
CAS RN: 65320-76-5
M. Wt: 182.28
InChI Key: XCJXICAXYGBKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylphenylthioethanol is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 . It is used in research and not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylphenylthioethanol consists of 10 carbon atoms, 14 hydrogen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

2,6-Dimethylphenylthioethanol is a liquid with a predicted melting point of 70.31° C and a predicted boiling point of 278.2° C at 760 mmHg. It has a predicted density of 1.1 g/mL and a predicted refractive index of n 20D 1.57 .

Scientific Research Applications

  • Supercritical Water Oxidation of 2,6-Dimethylphenol

    • Application : Supercritical water oxidation is used to investigate the decomposition mechanism of 2,6-dimethylphenol, a priority pollutant due to its toxicity, carcinogenicity, and high solubility in water .
    • Method : Different parameters such as initial pollutant concentration, degradation time, temperature, and oxidant coefficient were optimized using the response surface method .
    • Results : The reduction efficiency of chemical oxygen demand reached up to 97.15% under optimal conditions . Two compounds, formic acid and glyoxylic acid, were produced at the end of the reaction .
  • Oxidative Coupling Copolycondensation of 2,6-Dimethylphenol with 2,5-Dimethylphenol

    • Application : 2,6-Dimethylphenol was copolymerized with 2,5-Dimethylphenol to create a highly thermostable Poly(phenylene ether) .
    • Method : The copolymerization was performed using a copper-amine catalyst in toluene at 20°C for 7 hours under oxygen .
    • Results : The resulting copolymer shows a higher thermal air stability of about 70°C along with improved mechanical properties in comparison with the conventional poly(2,6-dimethyl-1,4-phenylene ether) .
  • Selective Phenol Methylation to 2,6-Dimethylphenol

    • Application : 2,6-Dimethylphenol is produced through the methylation of phenol .
    • Method : The process involves the use of a fluidized bed reactor .
    • Results : The final product mixture contains 2%mol. of 2,4-Dimethylphenol and 6%mol. of 2,4,6-Trimethylphenol .
  • Production of Tetramethylbisphenol A

    • Application : Acid-catalyzed condensation of 2,6-xylenol gives tetramethylbisphenol A. This bisphenol is used in the production of some polycarbonates .
    • Method : The reaction is carried out under acidic conditions .
    • Results : The product, tetramethylbisphenol A, is an analogue of bisphenol A and is used in the production of some polycarbonates .
  • Production of 2,6-Dimethylaniline

    • Application : 2,6-Xylenol reacts with ammonia to give 2,6-dimethylaniline .
    • Method : The reaction is carried out under basic conditions .
    • Results : The product, 2,6-dimethylaniline, is a useful intermediate in organic synthesis .
  • Separation Process Design

    • Application : The solid-liquid equilibrium (SLE) data of dimethylphenol plays an important role in designing the melting and crystallization separation process .
    • Method : The SLE data is obtained through experimental determination and thermodynamic modeling .
    • Results : The SLE data aids in the design of efficient separation processes for dimethylphenol .
  • Synthesis of the Plastic Polyphenylene Oxide

    • Application : 2,6-Dimethylphenol is used to synthesize the plastic polyphenylene oxide .
    • Method : The specific synthesis process is not detailed in the source .
    • Results : The product, polyphenylene oxide, is a type of plastic .
  • Synthesis of the Medicine Mexiletine

    • Application : 2,6-Dimethylphenol is used in the synthesis of the medicine mexiletine .
    • Method : The specific synthesis process is not detailed in the source .
    • Results : The product, mexiletine, is a medication used to treat irregular heartbeats .
  • Synthesis of the Pesticide Metalaxyl

    • Application : 2,6-Dimethylphenol is used in the synthesis of the pesticide metalaxyl .
    • Method : The specific synthesis process is not detailed in the source .
    • Results : The product, metalaxyl, is a fungicide widely used in agriculture .
  • Use in Savory, Brown and Nut Flavors, as well as Alcoholic Drinks

    • Application : 2,6-Dimethylphenol is used in the flavoring of food and beverages .
    • Method : The compound is added to food and beverages to impart a specific flavor .
    • Results : The addition of 2,6-Dimethylphenol enhances the flavor of food and beverages .

properties

IUPAC Name

2-(2,6-dimethylphenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJXICAXYGBKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983944
Record name 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenylthioethanol

CAS RN

65320-76-5
Record name 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35 g. 2,6-dimethyl thiophenol are dissolved in a solution of 15.6 g sodium hydroxide in 210 ml water, under stirring and inert atmospher. After complete dissolution 34 g chloro ethanol are added portionwise thereto and the milky suspension is thereafter heated to reflux for one hour. The mixture reverts to room temperature and is extracted three times with ester to isolate the thus formed oily product. The ethereous solutions are washed with water, dried on sodium sulphate, filtered and evaporated off. 2-(2,6-dimethyl phenylthio) 1-hydroxy ethane is obtained with a yield of 95%. It is further used for the next step without any purification
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

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